Bienvenue dans la boutique en ligne BenchChem!

2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid

Peptide Synthesis Chiral Building Block Stereochemistry

2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid (CAS 1332594-74-7, synonym CBZ-D-Homoleucine, Z-D-HoLeu-OH) is a protected non-proteinogenic amino acid derivative of the D-enantiomer series. It comprises a 5-methylhexanoic acid backbone (homoleucine) with a benzyloxycarbonyl (Cbz/Z) protecting group on the α-amino group.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 1332594-74-7
Cat. No. B3231996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid
CAS1332594-74-7
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)
InChIKeyHCGMLYODRBTQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid (CAS 1332594-74-7): A Cbz-Protected D-Homoleucine Building Block


2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid (CAS 1332594-74-7, synonym CBZ-D-Homoleucine, Z-D-HoLeu-OH) is a protected non-proteinogenic amino acid derivative of the D-enantiomer series. It comprises a 5-methylhexanoic acid backbone (homoleucine) with a benzyloxycarbonyl (Cbz/Z) protecting group on the α-amino group . With molecular formula C₁₅H₂₁NO₄ and molecular weight 279.33 g/mol, it belongs to the class of Nα-carbamate-protected amino acids used primarily as a chiral building block in solution-phase peptide synthesis and orthogonal protection strategies . The (R)-configuration at the α-carbon defines its D-stereochemistry, distinguishing it from its L-enantiomer (CAS 127862-86-6) .

Why Generic Substitution Fails for 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid: Stereochemical, Regioisomeric, and Protecting-Group Differentiation


This compound cannot be interchanged with structurally similar analogs without altering experimental outcomes. Substitution of the D-enantiomer (CAS 1332594-74-7) with the L-enantiomer (CAS 127862-86-6) inverts the stereochemical outcome of peptide coupling, as chirality at the α-carbon determines the three-dimensional conformation and biological recognition of the resulting peptide . Replacing the Cbz protecting group with Fmoc shifts the deprotection chemistry from hydrogenolysis to base-labile conditions, rendering the building block incompatible with solution-phase routes that require acid-stable, base-sensitive orthogonal schemes . Substituting with the regioisomeric 3-Cbz-amino-5-methylhexanoic acid (CAS 1311254-63-3) alters the position of the amino group along the carbon backbone, changing the spacing and geometry of the resulting peptide bond, which fundamentally modifies the molecular scaffold . These are not interchangeable parameters; each defines a distinct chemical entity with unique synthetic utility.

Quantitative Differentiation Evidence: 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid (CAS 1332594-74-7) vs. Its Closest Comparators


Stereochemical Identity: D-Enantiomer (CAS 1332594-74-7) vs. L-Enantiomer (CAS 127862-86-6) for Chiral Peptide Assembly

The target compound is the (R)-enantiomer (D-configuration), while its closest analog CBZ-L-Homoleucine (CAS 127862-86-6) is the (S)-enantiomer. Both share identical molecular formula (C₁₅H₂₁NO₄), molecular weight (279.33 g/mol), and the Cbz protecting group, but differ in the absolute configuration at the α-carbon . The SMILES notation CC(C)CC[C@@H](NC(=O)OCC1=CC=CC=C1)C(=O)O for CAS 1332594-74-7 confirms the (R)-configuration via the [C@@H] tetrahedral stereochemistry descriptor, whereas the L-enantiomer (CAS 127862-86-6) uses [C@H] . This stereochemical difference is binary and absolute—there is no intermediate value. Incorporation of the wrong enantiomer into a peptide sequence produces a diastereomer with altered backbone conformation, which can completely abolish target binding .

Peptide Synthesis Chiral Building Block Stereochemistry

Side-Chain Length Differentiation: Homoleucine (C₇ side chain) vs. Leucine (C₅ side chain) Building Blocks

The target compound bears a 5-methylhexanoic acid backbone (homoleucine, C₇ side chain with a branch at the δ-position), whereas CBZ-D-Leucine (CAS 28862-79-5) bears a 4-methylpentanoic acid backbone (leucine, C₅ side chain with a branch at the γ-position). The molecular formula difference is C₁₅H₂₁NO₄ (MW 279.33) vs. C₁₄H₁₉NO₄ (MW 265.30) [1]. This corresponds to a formal insertion of one methylene (-CH₂-) unit into the side chain, yielding a molecular weight increase of 14.03 g/mol and an additional rotatable bond. In peptide contexts, the extended homoleucine side chain provides greater hydrophobic burial upon protein binding compared to leucine, making it a useful probe for structure-activity relationship (SAR) studies where incremental hydrophobicity is assayed [2].

Homoleucine Side Chain Length Hydrophobic Packing

Protecting Group Orthogonality: Cbz (Hydrogenolytic Removal) vs. Fmoc (Base-Labile Removal) in Synthetic Route Design

The Cbz group on the target compound is removed by catalytic hydrogenolysis (H₂, Pd/C) or, under stronger conditions, by HBr/AcOH, TFA-thioanisole, or BBr₃ . In contrast, Fmoc-D-Homoleucine (CAS 204320-60-5) requires base-mediated removal (e.g., piperidine in DMF). This orthogonality has practical procurement consequences: for solution-phase routes employing acid-sensitive intermediates or base-sensitive functionality elsewhere in the molecule, the Cbz-protected building block is the compatible choice because Cbz removal conditions (neutral hydrogenolysis or mild acid) leave base-labile groups untouched [1]. The Fmoc analog (MW 367.44, Formula C₂₂H₂₅NO₄) is 88.11 g/mol heavier than the Cbz compound, which can affect solubility and coupling kinetics .

Protecting Group Strategy Orthogonal Deprotection Solution-Phase Synthesis

Regioisomeric Specificity: 2-Amino (α-Amino Acid) vs. 3-Amino (β-Amino Acid) Substitution Pattern

The target compound carries the Cbz-protected amino group at the 2-position (α-carbon) of the hexanoic acid chain, classifying it as an α-amino acid derivative. The regioisomer 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoic acid (CAS 1311254-63-3) carries the protected amino group at the 3-position (β-carbon), making it a β-amino acid derivative . Though they share molecular formula C₁₅H₂₁NO₄ and MW 279.33, the positional shift of the amino group changes the spacing between the amino and carboxyl termini. Upon peptide coupling, the α-amino acid yields a conventional α-peptide backbone, whereas the β-amino acid yields a β-peptide with an additional methylene spacer between amide bonds, altering backbone hydrogen-bonding patterns, helical propensity, and proteolytic stability .

Regioisomer α-Amino Acid β-Amino Acid Peptide Backbone Geometry

Purity and Quality Documentation: Vendor-Supplied Analytical Data (HPLC, NMR) for Reproducible Synthesis

The target compound is commercially available at 98% purity (HPLC) from Fluorochem (Product F764776) and at 95–98% from multiple vendors including AChemBlock and Bidepharm, with batch-specific analytical documentation (HPLC, NMR, GC) provided upon request . In comparison, the L-enantiomer (CAS 127862-86-6) is listed at 97–98% purity with similar analytical support . While nominal purity specifications between the two enantiomers are comparable, the critical procurement differentiator is not purity alone but the combination of enantiomeric identity documentation (MDL number, SMILES, IUPAC name) with batch-specific purity certification. The target compound's MDL number MFCD12963795 uniquely identifies the D-enantiomer, whereas MFCD12963794 identifies the L-enantiomer . For industrial peptide synthesis under GMP or GLP-like conditions, the availability of documented analytical batch data centered on the correct MDL identifier is a prerequisite for material release.

Purity Quality Control Analytical Documentation Reproducibility

Physicochemical Differentiation: Predicted LogP and Hydrogen Bonding Profile vs. Leucine and Fmoc Analogs

The target compound exhibits a predicted LogP of 3.28 (ALOGPS) and contains 3 hydrogen bond acceptors and 2 hydrogen bond donors, with an Fsp³ (fraction of sp³-hybridized carbons) of 0.47 . By comparison, CBZ-D-Leucine (CAS 28862-79-5), with one fewer methylene group, has a lower predicted LogP (estimated ~2.8–3.0) and correspondingly reduced lipophilicity [1]. The Fmoc-D-Homoleucine analog (CAS 204320-60-5), with the bulkier fluorenylmethoxycarbonyl group, is substantially more lipophilic (predicted LogP ~4.5–5.0) and has a higher molecular weight (367.44 vs. 279.33), which alters both solubility and chromatographic behavior during purification . These differences are relevant when selecting a building block for peptide sequences where the overall LogP of the final product must be controlled within a specific range (e.g., for cellular permeability or solubility).

LogP Hydrogen Bonding Physicochemical Properties Drug-Likeness

Recommended Application Scenarios for 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid (CAS 1332594-74-7)


Solution-Phase Peptide Synthesis Requiring Orthogonal Cbz Protection

In solution-phase routes where the α-amino group must remain protected under basic and mildly acidic conditions but be removable by clean hydrogenolysis, the Cbz-protected D-homoleucine building block is the appropriate choice. Unlike Fmoc-protected analogs, which require basic deprotection that may compromise base-sensitive ester or amide functionalities elsewhere in the molecule, the Cbz group is stable to bases and can be removed under neutral hydrogenation conditions (H₂, Pd/C) . This orthogonality is critical in multi-step syntheses of complex peptides where staged deprotection is required.

Incorporation of D-Amino Acids into Proteolytically Stable Peptide Therapeutics

When a peptide drug candidate requires a D-amino acid at a specific position to confer resistance to endogenous proteases, the D-enantiomer (CAS 1332594-74-7) is the mandatory procurement choice. Substitution with the L-enantiomer (CAS 127862-86-6) would produce a diastereomeric peptide with altered backbone geometry and reduced proteolytic stability, potentially invalidating in vivo pharmacokinetic data . The documented MDL number (MFCD12963795) and SMILES string provide unambiguous identity verification for regulated synthesis environments.

Structure-Activity Relationship (SAR) Studies Exploring Side-Chain Hydrophobicity

For systematic SAR programs investigating the effect of incremental side-chain length on target binding affinity, the homoleucine building block (C₇ side chain) provides a defined +1 methylene increment over the leucine analog (C₅ side chain, CAS 28862-79-5), corresponding to a molecular weight increase of 14.03 g/mol and a LogP increase of approximately 0.3–0.5 units [1]. This enables precise quantification of hydrophobicity-driven binding contributions without altering stereochemistry or protecting-group chemistry.

Peptide Library Construction with Non-Proteinogenic Building Blocks for Screening

Homoleucine is a non-proteinogenic amino acid not encoded by the standard genetic code. Its incorporation into synthetic peptide libraries introduces structural diversity beyond the 20 canonical amino acids, enabling the discovery of peptide hits with novel binding modes or improved pharmacological properties [2]. The Cbz-protected form is the storage-stable precursor ready for direct use in solution-phase coupling, with commercial availability at 95–98% purity ensuring reproducible library quality.

Quote Request

Request a Quote for 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.